Laflunimus

Description

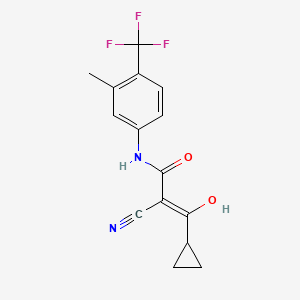

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHFOVCRYCPOTK-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147076-36-6 | |

| Record name | Laflunimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAFLUNIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Laflunimus: A Technical Guide to its Action on Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Laflunimus, focusing on its active metabolite, A77 1726 (also known as Teriflunomide), and its direct interaction with the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This document provides a comprehensive overview of the biochemical and cellular consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: Dihydroorotate Dehydrogenase as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for the production of DNA, RNA, and other vital cellular components.

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[1] Consequently, inhibiting DHODH presents an attractive therapeutic strategy for immunomodulation and the treatment of autoimmune diseases and certain cancers.[2] this compound, a disease-modifying antirheumatic drug (DMARD), and its active metabolite A77 1726, are potent and specific inhibitors of human DHODH.[3]

Mechanism of Action of A77 1726 on DHODH

This compound is a prodrug that is rapidly converted to its active metabolite, A77 1726, in the intestinal wall and liver. A77 1726 exerts its therapeutic effects primarily through the selective and reversible inhibition of DHODH.[3]

Biochemical Interaction

A77 1726 is a non-competitive inhibitor with respect to dihydroorotate and a competitive inhibitor with respect to ubiquinone, the physiological electron acceptor for DHODH.[4] Structural studies have revealed that A77 1726 binds to a hydrophobic channel on the DHODH enzyme, which is believed to be the binding site for ubiquinone.[5][6] This binding physically obstructs the interaction of ubiquinone with the enzyme, thereby halting the catalytic cycle.

The inhibition of DHODH by A77 1726 leads to the depletion of the intracellular pyrimidine pool. This has a profound cytostatic effect on rapidly dividing cells, particularly activated T and B lymphocytes, which are heavily reliant on the de novo pyrimidine synthesis pathway for their proliferation.[1] Resting or slowly dividing cells are less affected as they can utilize the pyrimidine salvage pathway to meet their metabolic needs.

Cellular Consequences

The primary cellular consequence of DHODH inhibition by A77 1726 is the arrest of proliferating lymphocytes in the G1 phase of the cell cycle.[1] This prevents their clonal expansion in response to antigenic stimulation. The depletion of pyrimidines is sensed by the cell, leading to the activation of p53, which in turn induces cell cycle arrest. The anti-proliferative effects of A77 1726 can be reversed by the addition of exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of A77 1726 with DHODH and its cellular effects.

| Parameter | Species | Value | Reference(s) |

| IC50 (DHODH) | Human | 220 nM | [7] |

| Human | 307 nM | [8] | |

| Human | 411 nM | [9] | |

| Human | 7.99 µM | [10] | |

| Ki (DHODH) | Human | - | - |

| Kd (Binding) | Mouse (spleen) | 12 nM | [11] |

| IC50 (Proliferation) | Murine Leukemia Cells (LSTRA) | 10-30 µM | [7] |

Table 1: Inhibition and Binding Constants of A77 1726 for DHODH

| Cell Type | Treatment | Observation | Reference(s) |

| Human Myeloid Leukemia (K562) | A77 1726 | Induction of differentiation, depletion of CTP pools | [2] |

| Multiple Myeloma Cells | A77 1726 | Induction of apoptosis, diminished proliferation | [2] |

| Activated Human Lymphocytes | A77 1726 | G1 cell cycle arrest | [1] |

| Human Myeloid Leukemia (HL-60) | 100 nM H-006 or 250 µM A77 1726 | Cell death rescued by orotic acid | [9] |

Table 2: Cellular Effects of A77 1726

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound/A77 1726 on DHODH.

Purification of Human Dihydroorotate Dehydrogenase

Objective: To obtain purified, active human DHODH for in vitro assays.

Methodology:

-

Expression: Human DHODH (full-length or a truncated, soluble form) is typically overexpressed in E. coli. The expression construct may include a tag (e.g., His-tag, SUMO-tag) to facilitate purification.[11]

-

Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Solubilization (for full-length DHODH): As DHODH is a membrane-associated protein, a detergent (e.g., Triton X-100, Brij®-35) is required to solubilize the enzyme from the membrane fraction.[12]

-

Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein). The column is washed extensively to remove non-specifically bound proteins.

-

Tag Cleavage (optional): If a cleavable tag is used, the purified protein is treated with a specific protease (e.g., ULP1 for SUMO-tag) to remove the tag.[11] A second affinity chromatography step is performed to remove the cleaved tag and the protease.

-

Gel Filtration Chromatography: The protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates. The protein is eluted in a final storage buffer.[11]

-

Concentration and Storage: The purified protein is concentrated and stored at -80°C.

DHODH Enzyme Inhibition Assay (DCPIP Reduction Method)

Objective: To determine the inhibitory potency (IC50) of A77 1726 on DHODH activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing:

-

50 mM Tris buffer, pH 8.0

-

150 mM KCl

-

0.1% Triton X-100

-

0.2 mM Decylubiquinone (a ubiquinone analog)

-

0.12 mM 2,6-dichloroindophenol (DCPIP) (an artificial electron acceptor)

-

Purified human DHODH (e.g., 1.8 nM)[12]

-

-

Inhibitor Addition: A77 1726 is added to the wells at various concentrations. A control with no inhibitor is included.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydroorotic acid (e.g., 2 mM).[12]

-

Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at 600 nm over time using a microplate reader. The initial rate of the reaction is calculated.

-

Data Analysis: The percentage of inhibition at each A77 1726 concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of A77 1726 to DHODH.

Methodology:

-

Membrane Preparation: Membranes containing DHODH are prepared from cells or tissues expressing the enzyme.

-

Binding Reaction: In a 96-well plate, the membranes are incubated with increasing concentrations of radiolabeled [3H]A77 1726.

-

Determination of Non-specific Binding: A parallel set of reactions is performed in the presence of a high concentration of unlabeled A77 1726 to determine non-specific binding.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound ligand.[13]

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of A77 1726 on the cell cycle distribution of proliferating lymphocytes.

Methodology:

-

Cell Culture and Treatment: Lymphocytes are stimulated to proliferate (e.g., with phytohemagglutinin) and then treated with A77 1726 at various concentrations for a defined period (e.g., 24-72 hours). Control cells are left untreated.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[7][14]

-

RNase Treatment: The fixed cells are treated with RNase to degrade RNA, ensuring that the fluorescent dye only binds to DNA.[14]

-

DNA Staining: The cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[7][14]

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is collected for a large number of cells (e.g., 10,000-20,000).

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content (fluorescence intensity). The percentage of cells in each phase is quantified.

Measurement of Intracellular Pyrimidine Levels by HPLC

Objective: To quantify the depletion of intracellular pyrimidine nucleotides following treatment with A77 1726.

Methodology:

-

Cell Culture and Treatment: Cells are treated with A77 1726 as described for the cell cycle analysis.

-

Nucleotide Extraction: Intracellular nucleotides are extracted from the cells, typically using an acid extraction method (e.g., with perchloric acid or trichloroacetic acid).

-

Sample Preparation: The extracts are neutralized and clarified by centrifugation.

-

HPLC Analysis: The nucleotide extracts are analyzed by high-performance liquid chromatography (HPLC). An ion-pairing reversed-phase HPLC method is commonly used to separate the different nucleotide species (e.g., UTP, CTP, ATP, GTP).[15]

-

Detection and Quantification: The nucleotides are detected by their UV absorbance at a specific wavelength (e.g., 254 nm). The concentration of each nucleotide is quantified by comparing the peak area to that of known standards.

-

Data Normalization: The nucleotide concentrations are normalized to the cell number or total protein content.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of DHODH inhibition by A77 1726.

Caption: Workflow for DHODH enzyme inhibition assay.

Caption: Workflow for cell cycle analysis.

Conclusion

The mechanism of action of this compound, through its active metabolite A77 1726, is a well-defined example of targeted enzyme inhibition leading to a specific and potent immunomodulatory effect. The selective inhibition of dihydroorotate dehydrogenase effectively halts the proliferation of rapidly dividing lymphocytes by depleting the essential building blocks for DNA and RNA synthesis. This detailed understanding of the molecular and cellular events provides a solid foundation for the rational design of new therapeutic agents targeting DHODH and for optimizing the clinical use of existing drugs like this compound. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of immunology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chayon.co.kr [chayon.co.kr]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Cellular Nucleotides Analysis [novocib.com]

Pharmacological profile and properties of Laflunimus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Laflunimus, also known as HR325 and AP-325, is a novel investigational drug with a dual mechanism of action, positioning it as a compound of significant interest for both autoimmune diseases and neurological conditions. As an analogue of the active metabolite of leflunomide, A77 1726, its primary and most well-characterized mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This activity confers potent immunosuppressive and antiproliferative properties. More recently, this compound has been identified as a positive allosteric modulator of the GABAA receptor, a mechanism being explored for the treatment of neuropathic pain. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanisms of action, pharmacodynamics, available clinical trial data, and safety profile, based on publicly available preclinical and clinical research.

Introduction

This compound is a small molecule with a multifaceted pharmacological profile. Initially investigated for its immunosuppressive properties, its development has expanded to include its effects on the central nervous system. This guide aims to provide a detailed technical overview for researchers and professionals in drug development, summarizing the current state of knowledge on this compound.

Mechanism of Action

This compound exhibits two distinct mechanisms of action:

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound is a potent inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of T-cell and B-cell proliferation.[2] This mechanism is central to its immunosuppressive effects. The inhibition of DHODH by this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[3]

-

Positive Allosteric Modulator of GABAA Receptor: this compound also acts as a positive allosteric modulator of the GABAA receptor.[4][5] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal excitability. This mechanism is being investigated for the treatment of neuropathic pain.[4][5] The specific subunit selectivity of this compound on GABAA receptors has not been publicly disclosed.

Signaling Pathways

DHODH Inhibition Pathway

The inhibition of DHODH by this compound has significant downstream effects on cellular signaling, particularly in lymphocytes. By depleting pyrimidine pools, this compound indirectly affects the expression of key regulatory proteins involved in cell cycle progression and proliferation, such as c-Myc and p21.[2][6][7] DHODH inhibition leads to a downregulation of c-Myc, a proto-oncogene that drives cell proliferation, and an upregulation of p21, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest.[6][7]

Caption: DHODH Inhibition Pathway of this compound.

GABAA Receptor Positive Allosteric Modulation

This compound enhances the inhibitory effects of GABA by binding to an allosteric site on the GABAA receptor. This leads to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its analgesic effects in neuropathic pain by restoring inhibitory tone in the nervous system.

Caption: GABA-A Receptor Modulation by this compound.

Pharmacodynamics

Immunosuppressive and Anti-inflammatory Activity

This compound has demonstrated potent immunosuppressive and anti-inflammatory effects in preclinical studies.

Table 1: In Vitro and In Vivo Immunosuppressive and Anti-inflammatory Activity of this compound (HR325)

| Assay | System | Endpoint | IC50 / ID50 | Reference(s) |

| Immunoglobulin Secretion | LPS-stimulated mouse splenocytes | IgM Secretion | 2.5 µM | [8] |

| IgG Secretion | 2.0 µM | [8] | ||

| PGHS-1 Inhibition | Isolated ovine PGHS-1 | Prostaglandin Synthesis | 64 µM | [8] |

| PGHS-2 Inhibition | Isolated ovine PGHS-2 | Prostaglandin Synthesis | 100 µM | [8] |

| PGHS Inhibition | Guinea pig polymorphonuclear leukocytes | Prostaglandin Synthesis | 415 nM | [8] |

| Secondary Antibody Response | SRBC-immunized mice | Anti-SRBC IgG | 38 mg/kg (oral) | [8] |

LPS: Lipopolysaccharide; PGHS: Prostaglandin Endoperoxide H Synthase; SRBC: Sheep Red Blood Cell.

The immunosuppressive effects of this compound on immunoglobulin secretion were shown to be reversible with the addition of uridine, confirming the mechanism of action via DHODH inhibition.[8]

Neuromodulatory Activity

In a Phase 2a clinical trial (NCT04429919), this compound (AP-325) demonstrated a rapid onset of action, resulting in a clinically meaningful reduction in neuropathic pain within two weeks of treatment.[4] The analgesic effects were persistent even after the initial treatment period.[4]

Pharmacokinetics

Detailed preclinical and clinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. It is known to be orally active.[8]

Clinical Trials

This compound, under the designation AP-325, has been evaluated in a Phase 2a clinical trial for the treatment of peripheral post-surgical neuropathic pain.

Table 2: Overview of the Phase 2a Clinical Trial of this compound (AP-325) in Neuropathic Pain (NCT04429919)

| Parameter | Description | Reference(s) |

| Trial Identifier | NCT04429919 | [4][9][10] |

| Phase | 2a | [4] |

| Indication | Peripheral post-surgical neuropathic pain | [10] |

| Design | Randomized, double-blind, placebo-controlled, parallel group | [10] |

| Number of Patients | 99 | [4] |

| Treatment | AP-325 (100 mg once daily for 10 days) or placebo | [10] |

| Primary Outcome | Change in Pain Intensity Numerical Rating Scale (PI-NRS) | [10] |

| Key Findings | - Rapid and clinically meaningful pain reduction.- Persistent treatment effects.- Significantly higher responder rates compared to placebo.- More than half of patients on AP-325 did not require rescue medication.- Favorable Number Needed to Treat (NNT) compared to standard of care. | [4] |

Safety and Toxicology

Detailed preclinical toxicology data for this compound are not publicly available.

In the Phase 2a clinical trial for neuropathic pain (NCT04429919), this compound (AP-325) was reported to have a good safety and tolerability profile.[11][12] The observed side effects were comparable to placebo, and importantly, no central nervous system side effects such as sedation, drowsiness, or dizziness were reported.[11][12] No serious adverse events were noted.[12]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not available in the public domain. The following are generalized workflows based on the descriptions provided in the search results.

In Vitro Immunoglobulin Secretion Assay

This workflow describes a general procedure for assessing the effect of this compound on immunoglobulin secretion from activated B-cells.

Caption: Workflow for In Vitro Immunoglobulin Secretion Assay.

In Vivo Secondary Antibody Response Model

This workflow outlines a general procedure for evaluating the in vivo immunosuppressive activity of this compound.

References

- 1. bu.edu [bu.edu]

- 2. [PDF] Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase | Semantic Scholar [semanticscholar.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound (AP-325) / Algiax [delta.larvol.com]

- 5. medtechalert.com [medtechalert.com]

- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (AP-325) Trials - LARVOL Sigma [sigma.larvol.com]

- 10. AP-325 in Subjects With Peripheral Post-surgical Neuropathic Pain | Clinical Research Trial Listing [centerwatch.com]

- 11. Algiax Announces Positive Data from Phase 2a Proof of Concept Study Evaluating AP-325 in Patients with Neuropathic Pain | Algiax Pharmaceuticals GmbH [algiax.com]

- 12. occident.group [occident.group]

The Immunosuppressive Landscape of Laflunimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laflunimus, an analogue of the active metabolite of leflunomide (A77 1726), is a potent immunosuppressive agent with a well-defined primary mechanism of action and pleiotropic effects on the immune system.[1] This technical guide provides an in-depth analysis of the immunosuppressive effects of this compound, focusing on its molecular mechanisms, impact on key immune cell populations, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

The principal immunosuppressive effect of this compound stems from its ability to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[2][3] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in these key immune cells.[4] This mechanism is supported by the observation that the antiproliferative effects of this compound can be reversed by the addition of exogenous uridine, which bypasses the DHODH-dependent step in pyrimidine synthesis.[1]

Quantitative Effects on Immune Function

The immunosuppressive activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data on its inhibitory effects on lymphocyte proliferation and immunoglobulin secretion.

Table 1: Inhibition of Lymphocyte Proliferation by this compound and its Parent Compound

| Cell Type | Stimulus | Compound | IC50 | Species | Reference |

| Lymphocytes | Mitogen | Leflunomide | 86 nM | Rat | [4] |

| Lymphocytes | Mitogen | Leflunomide | 3.5 µM | Mouse | [4] |

| Lymphocytes | Mitogen | Leflunomide | 12.5 µM | Human | [4] |

Table 2: Inhibition of Immunoglobulin Secretion by this compound (HR325)

| Immunoglobulin | Stimulus | IC50 | Reversibility with Uridine (50 µM) | Species | Reference |

| IgM | Lipopolysaccharide (LPS) | 2.5 µM | IC50 increases to 70 µM | Mouse | [1] |

| IgG | Lipopolysaccharide (LPS) | 2.0 µM | IC50 increases to 60 µM | Mouse | [1] |

Table 3: In Vivo Inhibition of Antibody Response by this compound (HR325)

| Assay | ID50 | Species | Reference |

| Secondary anti-sheep red blood cell (SRBC) antibody response | 38 mg/kg (p.o.) | Not Specified | [1] |

Impact on Key Immune Cell Populations

T Lymphocytes

Activated T cells are highly dependent on de novo pyrimidine synthesis for their clonal expansion. This compound effectively halts the proliferation of T lymphocytes by inducing cell cycle arrest, primarily preventing progression beyond the early S-phase and entry into the G2 and M phases.[4] This cytostatic effect is observed in response to various stimuli, including mitogens and cytokine-dependent growth signals.[4]

B Lymphocytes

Similar to T cells, B lymphocyte proliferation is inhibited by this compound. This directly impacts humoral immunity by reducing the population of antibody-producing plasma cells. This compound has been shown to suppress the secretion of both IgM and IgG antibodies following B cell stimulation.[1]

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that bridge the innate and adaptive immune systems. This compound has been shown to interfere with DC function, which contributes to its overall immunosuppressive effect. This includes modulating the phenotype and function of DCs, which can impact their ability to activate T cells.

Effects on Signaling Pathways

Beyond its primary metabolic inhibition, this compound can modulate intracellular signaling pathways that are crucial for immune cell activation and inflammatory responses. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to suppress the activation of NF-κB. By inhibiting this pathway, this compound can reduce the production of key inflammatory mediators.

While direct effects on other pathways like JAK/STAT and MAPK are less clearly defined for this compound itself, these pathways are critical for cytokine signaling and immune cell function, and their modulation can be an indirect consequence of the altered cytokine milieu induced by this compound.[5][6][7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[10][11][12][13][14]

Workflow Diagram

Methodology

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[11]

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Stimulation and Treatment: Add the desired stimulant (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads, or a specific antigen) to the wells. Concurrently, add serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 6 to 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Dendritic Cell Maturation and Activation Assay

This assay assesses the effect of this compound on the differentiation and maturation of dendritic cells, which is crucial for their antigen-presenting function.[15][16][17][18][19]

Methodology

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).[16]

-

Differentiation to Immature DCs (iDCs): Culture the monocytes for 5-7 days in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate iDCs. Add this compound at different concentrations during this differentiation phase.[16]

-

Maturation of DCs: To induce maturation, treat the iDCs with a maturation stimulus, such as lipopolysaccharide (LPS), for 24-48 hours. This compound can also be added during this maturation step.

-

Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC surface markers (e.g., CD80, CD86, CD40, HLA-DR). Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.

-

Functional Analysis:

-

Cytokine Production: Measure the concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatant by ELISA or a cytometric bead array.

-

Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic T cells. Measure T cell proliferation (e.g., by [³H]-thymidine incorporation or CFSE dilution) to assess the T cell stimulatory capacity of the DCs.[16]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHODH.[2][3][20][21][22]

Methodology

-

Reaction Mixture: Prepare a reaction buffer containing a known concentration of purified recombinant DHODH enzyme, its substrate L-dihydroorotate, and a terminal electron acceptor such as 2,6-dichloroindophenol (DCIP) or coenzyme Q.[2]

-

Inhibitor Addition: Add varying concentrations of this compound or a control solvent to the reaction mixture and pre-incubate.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the final component (e.g., the substrate).

-

Measurement: Monitor the reduction of the electron acceptor over time spectrophotometrically. The rate of decrease in absorbance is proportional to the DHODH activity.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exerts its potent immunosuppressive effects primarily through the inhibition of DHODH, leading to the depletion of pyrimidines and subsequent cell cycle arrest in proliferating lymphocytes. This fundamental mechanism is complemented by its ability to modulate key immune signaling pathways, such as NF-κB, further dampening inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the immunomodulatory properties of this compound and similar compounds. A thorough understanding of its multifaceted mechanism of action is crucial for its potential therapeutic applications in autoimmune diseases and transplantation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of roflumilast on sepsis mice through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathogenic and Therapeutic Relevance of JAK/STAT Signaling in Systemic Lupus Erythematosus: Integration of Distinct Inflammatory Pathways and the Prospect of Their Inhibition with an Oral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]

- 10. Lab13 [science.umd.edu]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. hanc.info [hanc.info]

- 13. researchgate.net [researchgate.net]

- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]

- 17. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]

- 18. In Vitro Generation of Murine Dendritic Cells for Cancer Immunotherapy: An Optimized Protocol | Anticancer Research [ar.iiarjournals.org]

- 19. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Laflunimus: A Technical Guide to an Analogue of the Leflunomide Active Metabolite A77 1726

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laflunimus (HR325) is a novel immunomodulatory agent and a structural analogue of A77 1726, the active metabolite of the widely used anti-rheumatic drug, leflunomide. Both compounds share a primary mechanism of action: the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway. This inhibition effectively halts the proliferation of rapidly dividing cells, particularly lymphocytes, accounting for their immunosuppressive properties. Beyond DHODH inhibition, this compound and A77 1726 modulate other key signaling pathways implicated in inflammation and immune responses, including the NF-κB and MAPK pathways. This technical guide provides an in-depth comparison of this compound and A77 1726, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and development in this area.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters of this compound and A77 1726, offering a direct comparison of their biochemical and pharmacokinetic properties.

Table 1: Comparative Inhibitory Activity

| Target | Species | This compound (HR325) IC50 | A77 1726 IC50 | Reference |

| Dihydroorotate Dehydrogenase (DHODH) | Rat | 19-53 nM (range with other malononitrilamides) | 19 nM | [1] |

| Dihydroorotate Dehydrogenase (DHODH) | Human | 0.5-2.3 µM (range with other malononitrilamides) | 1.1 µM | [1] |

| Prostaglandin Endoperoxide H Synthase (PGHS)-1 | Ovine | 64 µM | 742 µM | [2] |

| Prostaglandin Endoperoxide H Synthase (PGHS)-2 | Ovine | 100 µM | 2766 µM | [2] |

| Immunoglobulin M (IgM) Secretion | Mouse | 2.5 µM | Not Available | [2] |

| Immunoglobulin G (IgG) Secretion | Mouse | 2 µM | Not Available | [2] |

Table 2: Pharmacokinetic Parameters of A77 1726

| Parameter | Species | Value | Reference |

| Apparent Clearance (CL/F) | Human | 0.0184 L/h | [3] |

| Apparent Volume of Distribution (V/F) | Human | 6 - 30.8 L | [4] |

| Elimination Half-life | Human | ~2 weeks | [4] |

| Bioavailability (from Leflunomide) | Cat | 100% | [5] |

| Elimination Half-life | Cat | 59.1 h | [5] |

| EC50 (Lymphocyte Inhibition) | Cat | 16 ± 13.5 µg/mL | [5] |

Core Signaling Pathways

This compound and A77 1726 exert their effects through the modulation of several key intracellular signaling pathways. The primary mechanism involves the inhibition of de novo pyrimidine synthesis, which is essential for lymphocyte proliferation. Additionally, these compounds impact inflammatory responses through the NF-κB and MAPK signaling cascades.

DHODH Inhibition and Pyrimidine Synthesis

The principal mechanism of action for both this compound and A77 1726 is the inhibition of DHODH.[6] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines. By blocking this pathway, this compound and A77 1726 deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This has a profound cytostatic effect on rapidly proliferating cells like activated lymphocytes, leading to cell cycle arrest.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Both leflunomide and its active metabolite A77 1726 have been shown to inhibit the activation of NF-κB.[7] This inhibition is thought to contribute significantly to their anti-inflammatory effects. The suppression of NF-κB activation by A77 1726 has been observed to be dependent on pyrimidine biosynthesis.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. A77 1726 has been shown to affect the MAPK signaling pathway in human rheumatoid arthritis synoviocytes. Specifically, its effects on IL-10 and IL-11 secretion appear to be associated with the activation status of p38 MAPK.[9]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize and compare this compound and A77 1726.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against DHODH.

Objective: To quantify the IC50 values of this compound and A77 1726 for DHODH.

Principle: The assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human or rat DHODH

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound and A77 1726 stock solutions in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and A77 1726 in the assay buffer.

-

In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant DHODH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding a substrate mixture containing DHO, CoQ10, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol details a widely used method to assess the effect of compounds on NF-κB activation.

Objective: To determine if this compound and A77 1726 inhibit NF-κB activation in response to a pro-inflammatory stimulus.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon NF-κB activation and nuclear translocation, it binds to these sites and drives luciferase expression, which can be quantified by measuring luminescence.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa)

-

NF-κB luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and A77 1726

-

A pro-inflammatory stimulus (e.g., TNF-α)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or A77 1726.

-

Pre-incubate with the compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells to determine the extent of inhibition.

Conclusion

This compound presents itself as a potent analogue of A77 1726, with a comparable primary mechanism of action centered on DHODH inhibition. The available data suggests that this compound may exhibit enhanced potency in inhibiting other inflammatory mediators like prostaglandins. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the nuanced pharmacological profile of this compound. A comprehensive understanding of its comparative efficacy, safety, and broader mechanisms of action will be crucial for its potential development as a next-generation immunomodulatory therapeutic. Further studies, particularly those focusing on its pharmacokinetic profile and in vivo efficacy in relevant disease models, are warranted.

References

- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of A77 1726 and leflunomide in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the active metabolite of leflunomide, A77 1726, on cytokine release and the MAPK signalling pathway in human rheumatoid arthritis synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Laflunimus and its Impact on T-Cell and B-Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laflunimus, an immunosuppressive agent, and its active metabolite, teriflunomide (A77 1726), have demonstrated significant effects on the proliferation of both T-cells and B-cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. By limiting the intracellular pool of pyrimidines, this compound effectively halts the proliferation of rapidly dividing cells such as lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis. This guide will serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

This compound's immunosuppressive activity is primarily attributed to its active metabolite, which inhibits dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, a crucial pathway for the production of nucleotides required for DNA and RNA synthesis in proliferating cells.[2][3] Lymphocytes, particularly activated T and B-cells, are highly dependent on this pathway to support their clonal expansion.[2][3] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and a subsequent block in proliferation.[2][3][4] The cytostatic effect of this compound can be reversed by the addition of exogenous uridine, confirming that the inhibition of pyrimidine synthesis is the key mechanism.[1][4]

Quantitative Analysis of Proliferative Inhibition

The inhibitory effect of this compound and its active metabolite on lymphocyte proliferation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Cell Type | Species | Stimulus | IC50 (µM) | Reference |

| Mitogen-stimulated lymphocytes | Rat | Mitogen | 0.086 | [5] |

| Mitogen-stimulated lymphocytes | Mouse | Mitogen | 3.5 | [5] |

| Mitogen-stimulated lymphocytes | Human | Mitogen | 12.5 | [5] |

| Human Peripheral Blood Lymphocytes (PBL) | Human | Allogeneic PBL (MLR) | 25-50 | [6] |

| Human Peripheral Blood Lymphocytes (PBL) | Human | anti-CD3 mAb + PMA | 70 | [6] |

| Human Peripheral Blood Lymphocytes (PBL) | Human | anti-CD28 mAb + PMA | 65 | [6] |

| Mouse Splenocytes (IgM Secretion) | Mouse | Lipopolysaccharide (LPS) | 2.5 | [7] |

| Mouse Splenocytes (IgG Secretion) | Mouse | Lipopolysaccharide (LPS) | 2 | [7] |

Impact on T-Cell Proliferation and Signaling

This compound exerts a profound inhibitory effect on T-cell proliferation by inducing cell cycle arrest.[5][8] Studies have shown that it prevents T-cells from progressing into the S phase of the cell cycle.[8] While it can partially inhibit the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, its primary mechanism is not the reduction of IL-2 levels.[6] In fact, the addition of exogenous IL-2 does not rescue T-cell proliferation in the presence of this compound, suggesting that the drug acts downstream of IL-2 signaling.[6] this compound does not appear to affect early T-cell signaling events such as calcium mobilization.[5]

Impact on B-Cell Proliferation and Function

Similar to its effect on T-cells, this compound inhibits B-cell proliferation by inducing cell cycle arrest, specifically targeting the transition from the G1 to S phase and from the S phase to the G2/M phase.[4] This inhibition is observed in response to various stimuli, suggesting an effect on a common component required for B-cell proliferation.[4] The drug has been shown to suppress both T-cell-dependent and T-cell-independent B-cell responses in vivo.[4][9] Furthermore, this compound has been found to inhibit the secretion of IgM and IgG from activated B-cells.[7]

References

- 1. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of B cell function by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo mechanism of action of leflunomide: selective inhibition of the capacity of B lymphocytes to make T-independent xenoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Advancement of Laflunimus for Central Nervous System Trauma: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research on Laflunimus and its active metabolite, Teriflunomide, for the treatment of central nervous system (CNS) trauma, including traumatic brain injury (TBI) and spinal cord injury (SCI). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of mechanisms of action, experimental protocols, and key quantitative data from pivotal preclinical studies.

Introduction: The Rationale for this compound in CNS Trauma

Central nervous system trauma triggers a complex secondary injury cascade involving inflammation, excitotoxicity, and oxidative stress, which significantly exacerbates the initial mechanical damage and worsens long-term functional outcomes. A key player in this secondary injury process is the pronounced inflammatory response, characterized by the activation of resident microglia and the infiltration of peripheral immune cells.[1] this compound, and its active metabolite Teriflunomide, are immunomodulatory agents that have shown promise in mitigating this inflammatory cascade.[2][3] Teriflunomide is an FDA-approved oral medication for relapsing-remitting multiple sclerosis, a chronic inflammatory disease of the CNS.[3][4] Its established anti-inflammatory properties and ability to modulate immune cell proliferation provide a strong rationale for its investigation in the context of acute CNS trauma.[4][5]

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active metabolite, Teriflunomide. The primary mechanism of action of Teriflunomide is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5][6][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated lymphocytes (T-cells and B-cells).[4][5][6] By inhibiting DHODH, Teriflunomide cytostatically blocks the expansion of these key immune cells, thereby dampening the inflammatory response without causing broad immunosuppression.[4][6]

Beyond its effects on lymphocytes, Teriflunomide has been shown to modulate the activity of microglia, the resident immune cells of the CNS.[2][3] In preclinical models of TBI, Teriflunomide treatment led to a reduction in the accumulation of activated microglia at the injury site.[3] This modulation of microglial activation is a critical aspect of its neuroprotective effects, as chronic microglial activation contributes to ongoing inflammation and neurodegeneration.[2][3]

Figure 1: Mechanism of action of this compound/Teriflunomide in CNS trauma.

Preclinical Evidence in Traumatic Brain Injury (TBI)

Research has demonstrated the therapeutic potential of Teriflunomide in rodent models of TBI.[2][3] Studies have primarily utilized the controlled cortical impact (CCI) model, a widely accepted method for inducing a focal brain injury that mimics aspects of human TBI.[8][9]

Key Findings:

-

Reduced Neuroinflammation: Teriflunomide treatment significantly decreases the accumulation of activated microglia in the thalamus, a region susceptible to secondary injury, for up to 120 days post-injury.[2][3]

-

Blood-Brain Barrier (BBB) Integrity: The drug helps restore the integrity of the BBB, reducing vascular permeability and subsequent edema.[2][10]

-

Enhanced Neurogenesis: An increase in neurogenesis within the subgranular zone of the hippocampus has been observed following treatment.[2][10]

Quantitative Data Summary

| Study Parameter | Animal Model | Injury Model | Teriflunomide Dose | Treatment Initiation | Key Outcomes | Reference |

| Neuroinflammation | Rat | Controlled Cortical Impact (CCI) | 1 mg/kg, daily | 3 hours post-injury | Reduced Iba-1+ cells in ipsilateral thalamus at day 135 | [2][10] |

| BBB Permeability | Rat | CCI | 1 mg/kg and 3 mg/kg | 3 hours post-injury | Dose-dependent reduction in Evans blue dye extravasation at 24 hours | [2] |

| Neurogenesis | Rat | CCI | 1 mg/kg, daily | 3 hours post-injury | Increased BrdU+/NeuN+ cells in the hippocampus | [2] |

| Cognitive Function | Rat | CCI | 1 mg/kg, daily for 14 days | 3 hours post-injury | No significant improvement in Morris water maze at 120 days | [11] |

Experimental Protocols

Controlled Cortical Impact (CCI) Injury Model: The CCI model is a standard procedure for inducing TBI in rodents.[8][9]

-

Anesthesia: Rats are anesthetized, typically with isoflurane.

-

Craniotomy: A craniotomy is performed over the desired cortical region (e.g., parietal cortex) to expose the dura mater.

-

Impact: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to strike the exposed cortex at a controlled velocity and depth.

-

Closure: The scalp is sutured, and the animal is allowed to recover. Post-operative care includes analgesics and monitoring.

Behavioral Testing (Morris Water Maze): This test assesses spatial learning and memory.[11]

-

Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform.

-

Training: Rats are trained over several days to find the hidden platform using spatial cues around the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Figure 2: Generalized experimental workflow for preclinical TBI studies.

Preclinical Evidence in Spinal Cord Injury (SCI)

Experimental Protocols

Spinal Cord Contusion Injury Model: This is a common and clinically relevant model of SCI.[12][13]

-

Anesthesia and Laminectomy: Animals are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord.[12]

-

Contusion: A device, such as the Infinite Horizons impactor, is used to deliver a controlled force or displacement to the exposed spinal cord, causing a contusive injury.[12]

-

Post-operative Care: The surgical site is closed in layers. Animals require manual bladder expression until reflex voiding returns and are closely monitored for recovery.

Behavioral Assessment (Basso, Beattie, Bresnahan - BBB - Locomotor Rating Scale): The BBB scale is a widely used method for assessing hindlimb locomotor recovery in rats after SCI.

-

Observation: Rats are placed in an open field, and their hindlimb movements, coordination, and weight support are observed for a set period.

-

Scoring: A score from 0 (complete paralysis) to 21 (normal locomotion) is assigned based on a detailed set of criteria.

Summary and Future Directions

Preclinical studies strongly support the therapeutic potential of Teriflunomide in CNS trauma, particularly TBI. Its proven ability to modulate neuroinflammation, restore BBB integrity, and promote neurogenesis marks it as a promising candidate for further investigation.[2] Although cognitive improvements were not observed in the specific long-term study cited, the persistent reduction in neuroinflammation is a significant finding that warrants further exploration.[11]

Future research should focus on:

-

Investigating the efficacy of this compound/Teriflunomide in preclinical models of SCI.

-

Optimizing dosing regimens, including the therapeutic window for administration after injury.

-

Exploring combination therapies to target multiple pathways in the secondary injury cascade.

-

Conducting studies in large animal models to enhance translational relevance.[14]

The repurposing of an FDA-approved drug like Teriflunomide for CNS trauma offers a potentially accelerated path to clinical application, addressing a critical unmet medical need.[2]

References

- 1. Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teriflunomide Modulates Vascular Permeability and Microglial Activation after Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teriflunomide Modulates Vascular Permeability and Microglial Activation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydroorotate dehydrogenase is a target for the biological effects of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cohenveteransbioscience.org [cohenveteransbioscience.org]

The Inhibitory Action of Laflunimus on Prostaglandin Endoperoxide H Synthase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of laflunimus and its active metabolite, A77 1726, on prostaglandin endoperoxide H synthase (PGHS), also known as cyclooxygenase (COX). This enzyme is a critical mediator in the inflammatory cascade, and its inhibition forms the basis of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). While primarily recognized for its role in inhibiting dihydroorotate dehydrogenase (DHODH) in the context of autoimmune diseases, this compound and its metabolite also exert direct effects on the prostaglandin synthesis pathway.

Core Mechanism of Action

This compound is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726. This active form is responsible for the majority of its pharmacological effects. A77 1726 has been shown to directly inhibit the activity of both isoforms of prostaglandin endoperoxide H synthase, PGHS-1 (COX-1) and PGHS-2 (COX-2).[1][2] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, prostacyclins, and thromboxanes that are key players in inflammation, pain, and fever.[3][4][5][6] The inhibition of PGHS-2 is of particular interest in inflammatory conditions, as this isoform is typically induced by pro-inflammatory stimuli.[5][6][7]

Quantitative Analysis of PGHS Inhibition

The inhibitory potency of this compound and its active metabolite, A77 1726, against PGHS-1 and PGHS-2 has been quantified in various in vitro and in vivo systems. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature, providing a comparative view of their efficacy across different experimental setups.

Table 1: Inhibitory Potency (IC50) of A77 1726 against Ovine PGHS-1 and PGHS-2

| Compound | Enzyme Source | IC50 (µM) |

| A77 1726 | Isolated Ovine PGHS-1 | 742 |

| A77 1726 | Isolated Ovine PGHS-2 | 2766 |

Data sourced from a study comparing the potency of A77 1726 with its analogue, HR325 (this compound).[8]

Table 2: Inhibitory Potency (IC50) of this compound and A77 1726 in Human Whole Blood Assays

| Compound | Target | Assay Endpoint | IC50 (µg/mL) |

| Leflunomide | COX-1 | Thromboxane B2 production | 31 |

| Leflunomide | COX-2 | Prostaglandin E2 production | 185 |

| A77 1726 | COX-1 | Thromboxane B2 production | 40 |

| A77 1726 | COX-2 | Prostaglandin E2 production | 69 |

This assay measures the accumulation of specific prostaglandins in response to stimuli, providing a measure of COX-1 and COX-2 activity in a more physiologically relevant context.[1]

Table 3: Inhibitory Potency (IC50) of A77 1726 in Human Cell-Based Assays

| Cell Type | Stimulus | Target | Assay Endpoint | IC50 (µg/mL) |

| J774.2 Macrophages | Endotoxin | COX-2 | Prostaglandin E2 accumulation | 3.5 |

| A549 Cells | Interleukin-1β | COX-2 | Prostaglandin E2 synthesis | 0.13 |

| A549 Cells | Arachidonic Acid (30 µM) | COX-2 | Prostaglandin E2 formation | 52 |

These studies highlight the substrate-sensitive nature of the inhibition by A77 1726, with significantly lower potency observed at higher concentrations of the substrate, arachidonic acid.[1]

Experimental Protocols

The determination of the inhibitory activity of compounds on PGHS-1 and PGHS-2 typically involves in vitro enzyme assays. Below is a detailed methodology synthesized from common practices for a colorimetric inhibitor screening assay.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

1. Reagent Preparation:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0.

- Hemin Cofactor: Prepare a stock solution in a suitable solvent.

- Enzyme Solutions: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.

- Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound, A77 1726) and a reference inhibitor (e.g., indomethacin) in a suitable solvent like DMSO.

- Substrate Solution: Prepare a solution of arachidonic acid in ethanol.

- Colorimetric Substrate: Prepare a solution of a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

2. Assay Procedure:

- In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

- Add the inhibitor solutions to the test wells and a solvent control to the control wells.

- Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.

- Add the colorimetric substrate solution to all wells.

- Initiate the reaction by adding the arachidonic acid solution to all wells.

- Monitor the appearance of the oxidized colorimetric substrate over time using a plate reader at the appropriate wavelength.

3. Data Analysis:

- Calculate the initial reaction rates from the kinetic reads.

- Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.

Caption: Prostaglandin synthesis pathway and the point of inhibition by this compound (A77 1726).

Caption: Generalized experimental workflow for a PGHS/COX inhibition assay.

Concluding Remarks

The available data clearly indicate that this compound, through its active metabolite A77 1726, possesses direct inhibitory activity against both PGHS-1 and PGHS-2. The potency of this inhibition appears to be influenced by the experimental system and, notably, by the concentration of the substrate, arachidonic acid. While the primary immunosuppressive effects of this compound are attributed to the inhibition of pyrimidine synthesis, its ability to modulate the prostaglandin pathway may contribute to its overall anti-inflammatory profile. For drug development professionals, understanding these multiple mechanisms of action is crucial for the rational design of novel anti-inflammatory agents and for repositioning existing drugs. Further research into the precise binding kinetics and the relative contribution of PGHS inhibition to the in vivo efficacy of this compound is warranted.

References

- 1. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Prostaglandin - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of prostaglandin endoperoxide synthase isozymes-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potencies of leflunomide and HR325 as inhibitors of prostaglandin endoperoxide H synthase-1 and -2: comparison with nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dissolution and Preparation of Laflunimus for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laflunimus is an immunosuppressive agent and an analog of the active metabolite of Leflunomide, A77 1726.[1][2][3] Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition leads to a decrease in the proliferation of activated lymphocytes and the suppression of immunoglobulin (Ig) secretion.[1][4] this compound also exhibits inhibitory effects on prostaglandin endoperoxide H synthase (PGHS) -1 and -2.[1][2][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the solubilization, storage, and preparation of this compound for experimental use.

Physicochemical Properties and Solubility

This compound is a solid powder that requires an appropriate solvent for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

Table 1: Physicochemical Properties and Storage of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃F₃N₂O₂ | [2][5] |

| Molecular Weight | 310.27 g/mol | [2][5] |

| CAS Number | 147076-36-6 | [1][2] |

| Solubility | 50 mg/mL (161.15 mM) in DMSO | [1][2][3] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Note: Ultrasonic treatment is recommended to fully dissolve this compound in DMSO.[1][2][3] It is also advised to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Experimental Protocols

This protocol describes the preparation of a 50 mM concentrated stock solution in DMSO.

Materials:

-

This compound powder (e.g., Cat. No. HY-101813)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 15.51 mg of this compound (M.Wt: 310.27). Calculation: 0.050 mol/L * 0.001 L * 310.27 g/mol = 0.01551 g = 15.51 mg

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 15.51 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to ensure the compound is completely dissolved.[1][2] The solution should be clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the final concentration of DMSO, it is advisable to perform an intermediate dilution. For example, dilute the 50 mM stock 1:100 in sterile cell culture medium to create a 500 µM intermediate solution.

-

Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired experimental concentration. For example, to achieve a final concentration of 5 µM in a well containing 1 mL of medium, add 10 µL of the 500 µM intermediate solution. Calculation: (500 µM) * V1 = (5 µM) * (1000 µL) -> V1 = 10 µL

-

DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the compound itself. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from compound preparation to cell treatment.

Caption: Workflow for preparing and using this compound in cell culture.

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by inhibiting DHODH, an enzyme located on the inner mitochondrial membrane that is essential for the de novo synthesis of pyrimidines (uridine and cytidine). Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway to produce the nucleotides required for DNA and RNA synthesis. By blocking DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of proliferation and antibody production. This effect can be reversed by supplementing the culture medium with uridine, which bypasses the enzymatic block.[1][4]

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.

Example Experimental Data

This compound has been shown to inhibit the secretion of immunoglobulins from activated splenocytes. The half-maximal inhibitory concentration (IC₅₀) values provide a reference for the effective concentration range in cell-based assays.

Table 2: In Vitro IC₅₀ Values for this compound

| Assay | Cell Type | IC₅₀ Value | Notes | Source |

| IgM Secretion | LPS-stimulated mouse splenocytes | 2.5 µM | Co-treatment with 50 µM uridine increased the IC₅₀ to 70 µM. | [1][6] |

| IgG Secretion | LPS-stimulated mouse splenocytes | 2.0 µM | Co-treatment with 50 µM uridine increased the IC₅₀ to 60 µM. | [1][6] |